1-(4-methylpiperazin-1-yl)-2-[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride
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Overview
Description
RN 1 dihydrochloride is a potent, brain-penetrant, irreversible, and selective inhibitor of lysine-specific demethylase 1 (LSD1). It has an inhibitory concentration (IC50) of 70 nanomolar. This compound exhibits high selectivity for LSD1 over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 0.51 micromolar and 2.79 micromolar, respectively .
Mechanism of Action
Target of Action
RN-1 Dihydrochloride is a potent, brain-penetrant, irreversible and selective inhibitor of lysine-specific demethylase 1 (LSD1) . LSD1 is a histone demethylase that plays a crucial role in gene expression regulation .
Mode of Action
RN-1 Dihydrochloride interacts with LSD1 by binding to it and inhibiting its function . This inhibition occurs selectively, with IC50 values of 0.51 μM for MAO-A and 2.785 μM for MAO-B, indicating a higher affinity for LSD1 .
Biochemical Pathways
By inhibiting LSD1, RN-1 Dihydrochloride could potentially affect these epigenetic processes .
Pharmacokinetics
It is known to be brain-penetrant following systemic administration . This suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
This suggests that it may have a significant impact on cognitive processes. Additionally, it has been shown to induce fetal hemoglobin synthesis and reduce disease pathology in sickle cell disease mice .
Biochemical Analysis
Biochemical Properties
RN 1 Dihydrochloride interacts with the enzyme LSD1, inhibiting its function . LSD1 is a flavin-dependent histone demethylase that demethylates mono- and di-methylated lysines, playing an important role in various biological processes .
Cellular Effects
RN 1 Dihydrochloride has been shown to have cytotoxic effects on ovarian cancer cells . It impairs long-term memory in mice, indicating that it can influence cellular processes related to memory formation .
Molecular Mechanism
RN 1 Dihydrochloride exerts its effects at the molecular level by inhibiting the function of LSD1 . This inhibition can lead to changes in gene expression, as LSD1 plays a role in demethylating histones, which are involved in regulating gene expression .
Dosage Effects in Animal Models
In animal models, RN 1 Dihydrochloride has been shown to induce fetal hemoglobin synthesis and reduce disease pathology in sickle cell disease mice
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RN 1 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the cyclopropylamine core.
- Introduction of the phenylmethoxyphenyl group.
- Formation of the piperazine ring.
- Final conversion to the dihydrochloride salt.
Industrial Production Methods: Industrial production of RN 1 dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: RN 1 dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
RN 1 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LSD1 and its effects on histone demethylation.
Biology: Investigated for its role in regulating gene expression and epigenetic modifications.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in targeting cancer stem cells and overcoming drug resistance.
Industry: Utilized in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
Tranylcypromine: Another LSD1 inhibitor but less selective compared to RN 1 dihydrochloride.
GSK2879552: A selective LSD1 inhibitor with similar applications in cancer research.
ORY-1001: A potent LSD1 inhibitor with clinical applications in acute myeloid leukemia.
Uniqueness: RN 1 dihydrochloride is unique due to its high selectivity for LSD1 over MAO-A and MAO-B, making it a valuable tool for studying LSD1-specific pathways without off-target effects .
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2.2ClH/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18;;/h2-10,21-22,24H,11-17H2,1H3;2*1H/t21-,22+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHAFZOOUBPQRX-VSIGASKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CN[C@@H]2C[C@H]2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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